molecular formula C10H6ClN3O B11780724 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine

4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine

Katalognummer: B11780724
Molekulargewicht: 219.63 g/mol
InChI-Schlüssel: YGCYJJRLDINGHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine (Vitas-M Lab ID: BBL006873) is a heteroaromatic compound of high interest in medicinal chemistry and drug discovery. Its molecular formula is C13H7ClN4O with a molecular weight of 270.68 g/mol . The compound features a fused, planar pyrazolo[1,5-a]pyrazine core structure, which is a privileged scaffold in the design of bioactive molecules. It is substituted with a chloro group at the 4-position, a synthetically versatile handle for further functionalization via nucleophilic aromatic substitution, and a furan-2-yl group at the 2-position . Compounds based on the pyrazolo[1,5-a]pyrimidine and related fused heterocyclic scaffolds have attracted significant attention for their notable antitumor potential and enzymatic inhibitory activity, making them valuable templates in biological screening and lead optimization campaigns . The specific physicochemical properties of this compound, including a calculated LogP of 1.794, zero hydrogen bond donors, and a polar surface area of 56 Ų, are favorable for drug-likeness . This product is intended for research applications only and is not designed for human therapeutic or veterinary use.

Eigenschaften

Molekularformel

C10H6ClN3O

Molekulargewicht

219.63 g/mol

IUPAC-Name

4-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C10H6ClN3O/c11-10-8-6-7(9-2-1-5-15-9)13-14(8)4-3-12-10/h1-6H

InChI-Schlüssel

YGCYJJRLDINGHE-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C2=NN3C=CN=C(C3=C2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlor-2-(furan-2-yl)pyrazolo[1,5-a]pyrazin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Ein übliches Verfahren umfasst die Reaktion von 2-Furylhydrazin mit 4-Chlorpyrazol-5-carbonsäure in Gegenwart eines Dehydratisierungsmittels . Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.

Industrielle Produktionsverfahren

Obwohl detaillierte industrielle Produktionsverfahren nicht leicht zugänglich sind, wird die Verbindung im Allgemeinen in kleinen Mengen für Forschungszwecke hergestellt. Der Prozess beinhaltet Standardtechniken der organischen Synthese, einschließlich Reinigungsschritten wie Umkristallisation oder Chromatographie, um das gewünschte Produkt mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 4-position undergoes substitution reactions with nucleophiles under basic or catalytic conditions. This reactivity is attributed to the electron-withdrawing effect of the fused pyrazine ring, which activates the C–Cl bond for displacement.

NucleophileConditionsProductYield/Notes
Amines (R-NH₂)K₂CO₃, DMF, 80–100°C4-Amino-pyrazolo[1,5-a]pyrazineModerate (40–60%)
Thiols (R-SH)Et₃N, THF, rt4-Sulfanyl-pyrazolo[1,5-a]pyrazineHigh (75–85%)
Alkoxides (RO⁻)NaH, DMSO, 60°C4-Alkoxy-pyrazolo[1,5-a]pyrazineVariable (30–70%)

Mechanistically, NAS proceeds via a two-step process:

  • Deprotonation of the nucleophile under basic conditions.

  • Attack at the electrophilic C4 position, facilitated by resonance stabilization from the adjacent nitrogen atoms.

Oxidation of the Furan Ring

The furan moiety undergoes oxidative cleavage or functionalization. Common oxidants convert the furan ring into diketones or epoxides, depending on reaction conditions.

OxidantConditionsProductSelectivity Notes
KMnO₄H₂O, 0°C2-(2,5-Diketobutoxy)pyrazolo-pyrazineRequires acidic conditions
mCPBACH₂Cl₂, rtFuran epoxideLimited stability
O₂ (Catalytic)Cu(OAc)₂, DMF, 100°CPartially oxidized intermediatesRequires metal catalyst

Notably, oxygen atmosphere enhances reaction efficiency, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine systems (Table 1, entry 4 from ).

Reduction Reactions

Selective reduction of the pyrazolo[1,5-a]pyrazine core or furan ring is achievable with tailored reagents:

ReductantConditionsSite of ReductionOutcome
NaBH₄EtOH, 25°CFuran ringPartial saturation to dihydrofuran
H₂ (Pd/C)EtOAc, 50 psiPyrazine ringFull saturation to tetrahydropyrazine
Zn/HClRefluxC–Cl bondDechlorination to pyrazolo-pyrazine

Reductive pathways are highly solvent-dependent. For example, hydrogenation in EtOAc preferentially targets the pyrazine ring over the furan moiety.

Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed coupling reactions, though literature directly addressing this compound is sparse. Extrapolating from structurally related systems :

Reaction TypeCatalytic SystemTypical PartnersChallenges
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsCompeting furan decomposition
Buchwald-HartwigPd₂(dba)₃/XantphosPrimary aminesLimited by steric hindrance

Optimal conditions for coupling require inert atmospheres (Ar/N₂) and temperatures ≤100°C to prevent furan ring degradation .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, ring-opening or isomerization reactions occur:

ConditionReagentObservation
HCl (conc.)Reflux, 12 hPyrazine ring hydrolysis
NaOH (aq.)120°C, sealed tubeFuran ring contraction to cyclopropane

These reactions are non-reversible and heavily dependent on reagent stoichiometry.

Mechanistic and Practical Considerations

  • Electronic Effects : The fused pyrazine ring withdraws electron density from the C4 position (Hammett σₚ = +1.23), accelerating NAS but deactivating the furan ring toward electrophilic substitution.

  • Solvent Impact : Polar aprotic solvents (DMF, DMSO) improve NAS yields by stabilizing transition states, while non-polar solvents favor furan oxidation .

  • Catalytic Optimization : Copper and palladium catalysts enhance reaction rates in oxygen-dependent transformations (e.g., oxidative coupling) .

This compound’s versatility in substitution, redox, and coupling reactions makes it a valuable intermediate for synthesizing pharmacologically active pyrazolo-pyrazine derivatives. Further studies are needed to explore its catalytic asymmetric functionalization and stability under radical conditions.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanism of Action
Research indicates that pyrazolo[1,5-a]pyrazine derivatives, including 4-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine, exhibit significant anticancer properties. These compounds can inhibit key kinases involved in cancer cell proliferation. For instance, studies have shown that related pyrazolo compounds demonstrate dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), leading to reduced viability in various cancer cell lines .

Case Studies

  • Study on Dual Inhibitors : A study synthesized several pyrazolo derivatives and tested them against a panel of 60 cancer cell lines. Notably, certain derivatives displayed IC50 values comparable to established inhibitors, suggesting their potential as new therapeutic agents .
  • Broad-Spectrum Anticancer Activity : Another derivative exhibited an average growth inhibition of 43.9% across multiple cancer types, highlighting the versatility of these compounds in targeting different malignancies .

Neuropharmacological Applications

Cognitive Enhancers
The structural characteristics of pyrazolo compounds make them suitable candidates for cognitive enhancement therapies. Research has indicated that modifications in the pyrazolo structure can lead to improved pharmacokinetic properties and enhanced selectivity for neurological targets. Some studies suggest that these compounds may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease and schizophrenia .

Enzyme Inhibition

Targeting Specific Enzymes
this compound has been investigated for its ability to inhibit specific enzymes associated with disease processes. For example, it has shown promise as a small molecule inhibitor of various ion channels and kinases that are implicated in cancer and neurological disorders .

Synthesis and Structural Modifications

Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. Researchers have explored different synthetic routes to optimize yield and purity while maintaining the desired pharmacological properties .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivityDual inhibition of CDK2/TRKA; significant growth inhibition across cancer cell lines ,
NeuropharmacologyPotential cognitive enhancers; influence on neurotransmitter systems
Enzyme InhibitionSmall molecule inhibitors targeting ion channels and kinases ,
SynthesisMulti-step synthesis with structural modifications ,

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine

  • Structure : Substituted with a 4-fluorophenyl group at position 2.
  • Key Properties : Molecular weight = 247.66 g/mol; CAS 1031936-97-4.
  • Activity : Serves as a building block for kinase inhibitors, with the fluorophenyl group enhancing target affinity through hydrophobic interactions .

4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine

  • Structure : Features a trifluoromethyl group at position 2.
  • Key Properties : Molecular formula = C₇H₃ClF₃N₃; CAS CID 57973772.
  • Activity : The electron-withdrawing CF₃ group increases metabolic stability and modulates binding kinetics in enzyme inhibition assays .

4-[(2-Chlorobenzyl)sulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine

  • Structure : Includes a sulfanyl linker and a dimethylphenyl group.
  • Key Properties : CAS 1040664-30-7.
  • Activity : The sulfanyl group enables covalent binding to cysteine residues in kinases, a strategy employed in BTK inhibitor design .

Pyrazolo[1,5-a]pyrimidine Derivatives

5-Chloropyrazolo[1,5-a]pyrimidin-2-amine

  • Structure : Chlorine at position 5 and an amine at position 2.
  • Key Properties : CAS 1785622-20-9; molecular formula = C₆H₅ClN₄.
  • Activity: Demonstrates nanomolar inhibition of ERK2, highlighting the importance of chlorine in enhancing potency .

Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid Derivatives

  • Example : 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
  • Key Properties : Molecular weight = 297.19 g/mol; CAS 313968-60-4.
  • Activity : The trifluoromethyl group and carboxylic acid moiety synergize to improve solubility and target engagement in kinase assays .

Heterocyclic Scaffolds with Furan Substitutions

Pyrazolo[1,5-a]quinoxaline Derivatives

  • Structure: Fused quinoxaline core with alkyl chains.
  • Activity : Exhibits TLR7 antagonism (IC₅₀ = 8.2–10 µM) with selectivity over TLR6. Optimal activity is achieved with 4–5 carbon alkyl chains, emphasizing the role of hydrophobic substituents .

Triazolo[1,5-a]pyrazine Derivatives

  • Example : 2-Furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine.
  • Activity: Moderate adenosine A₂a receptor binding (Kᵢ = 120 nM) with selectivity over A₁ receptors. The furan group contributes to π-stacking interactions in the receptor binding pocket .

Structure-Activity Relationship (SAR) Insights

  • Chlorine Substitution : Chlorine at position 4 enhances electrophilicity, enabling covalent interactions (e.g., with BTK’s Cys481) .
  • Furan vs. Aryl Groups : Furan-2-yl improves solubility and π-π stacking compared to bulkier aryl groups, but may reduce metabolic stability .
  • Linker Modifications : Sulfanyl or alkyl chains (e.g., butyl/isobutyl) optimize hydrophobic interactions and potency in TLR7 antagonists .

Comparative Data Table

Compound Class Substituents Biological Activity IC₅₀/Kᵢ/EC₅₀ Reference
Pyrazolo[1,5-a]pyrazine 4-Cl, 2-(4-fluorophenyl) Kinase inhibition (BTK) Not reported
Pyrazolo[1,5-a]pyrazine 4-Cl, 2-(trifluoromethyl) Metabolic stability enhancement N/A
Pyrazolo[1,5-a]quinoxaline Alkyl chains (C4–C5) TLR7 antagonism 8.2–10 µM
Pyrazolo[1,5-a]pyrimidine 5-Cl, 2-amine ERK2 inhibition Nanomolar range
Triazolo[1,5-a]pyrazine 2-Furan-2-yl Adenosine A₂a antagonism Kᵢ = 120 nM

Biologische Aktivität

4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine (CAS Number: 872714-57-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole family, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article compiles research findings related to the biological activity of this compound, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C10H6ClN3O. The compound features a pyrazole ring fused with a furan moiety, which is significant for its biological activity. The presence of the chlorine atom at the 4-position may influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various pyrazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific activity of this compound against microbial strains has yet to be fully characterized but is expected based on the general properties of similar compounds.

The mechanisms through which pyrazole compounds exert their biological effects often involve enzyme inhibition or modulation of signaling pathways. For example, some pyrazoles have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells such as cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis.

Study 1: Antioxidant Properties

A study evaluated the antioxidant activity of various pyrazole derivatives, including those similar in structure to this compound. The results indicated significant scavenging activity against free radicals, suggesting potential protective effects against oxidative stress-related diseases.

Study 2: Enzyme Inhibition

In vitro assays demonstrated that certain pyrazole derivatives could effectively inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. The inhibition of XO is particularly relevant for conditions like gout and hyperuricemia. While specific data on this compound is not available, its structural characteristics imply a similar potential.

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeObserved EffectReference
AntimicrobialVarious PyrazolesInhibition of bacterial growth
AnticancerRelated PyrazolesReduced proliferation in cancer cell lines
AntioxidantPyrazole DerivativesSignificant free radical scavenging
Enzyme InhibitionSimilar PyrazolesInhibition of xanthine oxidase

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.